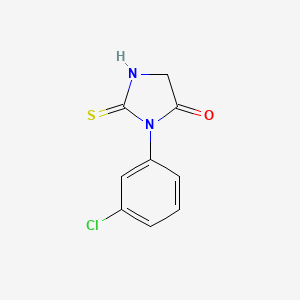

1-(3-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Description

1-(3-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a substituted imidazolone derivative characterized by a 3-chlorophenyl group at the N1 position and a sulfanyl (-SH) substituent at the C2 position.

The molecular formula of the compound can be inferred as C₉H₇ClN₂OS (based on structural analogs in and ), with a molecular weight of approximately 226.68 g/mol. Its reactivity is influenced by the electron-withdrawing chlorine atom at the meta position and the nucleophilic sulfanyl group, which may participate in redox or conjugation reactions.

Properties

IUPAC Name |

3-(3-chlorophenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIMHAMJYXODDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of 3-chlorobenzaldehyde with thiourea under acidic conditions to form the intermediate 3-chlorophenylthiourea. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired imidazole derivative. The reaction conditions often include refluxing the reaction mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The molecular formula of 1-(3-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is , with a molecular weight of 226.69 g/mol. The compound features a chlorophenyl group attached to a sulfanyl imidazolone structure, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Testing : Compounds derived from this structure have been tested against various cancer cell lines, including breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5). Notably, certain derivatives showed over 90% inhibition against these cell lines at specific concentrations .

- Mechanism of Action : The mechanism underlying their anticancer activity is believed to involve apoptosis induction and cell cycle arrest, which are critical for inhibiting tumor growth .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit bacterial growth effectively:

- Antibacterial Testing : Various derivatives were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects, suggesting potential use as an antimicrobial agent .

Antioxidant Activity

Research has highlighted the antioxidant properties of this compound:

- Radical Scavenging : The ability to scavenge free radicals was assessed using methods such as DPPH and ABTS assays. The results indicated that certain derivatives possess strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

In a study conducted by Salahuddin et al., various substituted derivatives of this compound were synthesized and screened for anticancer activity. Among them, one derivative exhibited a remarkable IC50 value of 0.67 µM against prostate cancer cell lines, indicating potent anticancer efficacy .

Case Study 2: Antimicrobial Screening

A comprehensive screening of synthesized compounds revealed that several derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli. One particular derivative demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Observations

Substituent Effects: The position of the chlorine atom (ortho, meta, or para) significantly impacts electronic and steric properties. For example, the 2-chlorophenyl derivative (ortho) may exhibit hindered rotation due to steric clashes, whereas the 3-chlorophenyl (meta) variant offers balanced electronic withdrawal without steric interference .

Synthetic Routes :

- Chlorination of precursor alcohols with SOCl₂ is a common method for introducing chlorine into analogous structures (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole in ). This suggests that similar approaches could be adapted for synthesizing the 3-chlorophenyl derivative .

The sulfanyl group may act as a redox-active site, analogous to indole-derived thiols .

Crystallographic Data :

- SHELX programs () are widely used for refining crystal structures of small molecules like these. For example, 1-[4-(propan-2-yl)phenyl] derivatives have been studied using SHELXL, highlighting the importance of crystallography in elucidating conformational preferences .

Biological Activity

1-(3-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, with the CAS number 42351-67-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H7ClN2OS

- Molecular Weight : 226.69 g/mol

- IUPAC Name : 3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one

- Appearance : Powder

Antibacterial Properties

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antibacterial activity. Specifically, this compound has shown promising results against various bacterial strains.

Table 1: Antibacterial Activity Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 17 ± 6 µM |

| Methicillin-resistant S. aureus (MRSA) | 18 ± 6 µM |

| Escherichia coli | Not detectable at 0.5 mg/cm³ |

| Bacillus subtilis | Not detectable at 0.5 mg/cm³ |

| Clostridium sporogenes | 18 ± 6 µM |

These results indicate that the compound possesses selective antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Clostridium sporogenes .

The mechanism by which this compound exerts its antibacterial effects is thought to involve inhibition of bacterial collagenases. These enzymes are critical for bacterial virulence and biofilm formation. The compound may act as a broad-spectrum inhibitor against various collagenases, thereby disrupting bacterial integrity and function .

Case Studies

Several studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activities. In one study, the compound was synthesized and evaluated for its ability to inhibit collagenases from different bacterial strains. The findings highlighted its effectiveness in inhibiting the growth of pathogenic bacteria associated with infections .

In another notable research effort, the compound was tested in vivo using chick chorioallantoic membrane assays, which demonstrated its potential to block angiogenesis and tumor growth effectively . This suggests that beyond antibacterial activity, the compound may have applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.